1-Phe-8-leu-9-leu-litorin-NH2 1-Phe-8-leu-9-leu-litorin-NH2
Brand Name: Vulcanchem
CAS No.: 137734-88-4
VCID: VC0147859
InChI: InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,34,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,34?,36+,38-,39-,40-,41-,42-,45-/m0/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Molecular Formula: C53H76N14O10
Molecular Weight: 1069.3 g/mol

1-Phe-8-leu-9-leu-litorin-NH2

CAS No.: 137734-88-4

Main Products

VCID: VC0147859

Molecular Formula: C53H76N14O10

Molecular Weight: 1069.3 g/mol

1-Phe-8-leu-9-leu-litorin-NH2 - 137734-88-4

CAS No. 137734-88-4
Product Name 1-Phe-8-leu-9-leu-litorin-NH2
Molecular Formula C53H76N14O10
Molecular Weight 1069.3 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide
Standard InChI InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,34,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,34?,36+,38-,39-,40-,41-,42-,45-/m0/s1
Standard InChIKey ZJPVMZDISQCAJV-MNNQHMEFSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N
SMILES CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Sequence FQWAVGXLL
Synonyms (S)-N1-((2S,5S,8S,14S,17S,20S)-14-(((R)-4H-imidazol-4-yl)methyl)-20-carbamoyl-1-(1H-indol-3-yl)-17-isobutyl-8-isopropyl-5,22-dimethyl-3,6,9,12,15,18-hexaoxo-4,7,10,13,16,19-hexaazatricosan-2-yl)-2-((R)-2-amino-3-phenylpropanamido)pentanediamide
PubChem Compound 5748481
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator